![molecular formula C28H38O12 B13829629 [(1R,2R,3S,4R,5S,6S,8S,10R,11R,12R,15S)-3,4,11-triacetyloxy-2,8-dihydroxy-1,5,15-trimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-6-yl] acetate](/img/structure/B13829629.png)
[(1R,2R,3S,4R,5S,6S,8S,10R,11R,12R,15S)-3,4,11-triacetyloxy-2,8-dihydroxy-1,5,15-trimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-6-yl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decinnamoyltaxagifine is a taxane diterpene isolated from the leaves of the Japanese yew, Taxus cuspidata . Taxanes are a class of diterpenes known for their complex structures and significant biological activities. Decinnamoyltaxagifine has garnered interest due to its potential pharmacological properties, particularly in the field of cancer research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of decinnamoyltaxagifine typically involves the extraction from natural sources, primarily the leaves of Taxus cuspidata . The extraction process includes solvent extraction followed by chromatographic purification to isolate the compound in its pure form.
Industrial Production Methods: Industrial production of decinnamoyltaxagifine is not well-documented, likely due to the complexity of its structure and the challenges associated with its large-scale synthesis. Most of the available decinnamoyltaxagifine is obtained through extraction from natural sources rather than synthetic production.
Analyse Chemischer Reaktionen
Types of Reactions: Decinnamoyltaxagifine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to study its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize decinnamoyltaxagifine.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific conditions to introduce new functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.
Wissenschaftliche Forschungsanwendungen
Decinnamoyltaxagifine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, decinnamoyltaxagifine is studied for its unique structure and reactivity. Researchers explore its chemical properties and potential modifications to develop new derivatives with enhanced activities.
Biology: Biologically, decinnamoyltaxagifine is of interest due to its potential as a microtubule depolymerization agent. It has been shown to inhibit the depolymerization of microtubules, which is a critical process in cell division .
Medicine: In medicine, decinnamoyltaxagifine is being investigated for its potential use in cancer therapy. Its ability to inhibit microtubule depolymerization makes it a promising candidate for the development of new anticancer drugs .
Industry: While industrial applications are less documented, the compound’s unique properties could be leveraged in the development of new materials or as a lead compound in drug discovery.
Wirkmechanismus
Decinnamoyltaxagifine exerts its effects primarily by inhibiting microtubule depolymerization . Microtubules are essential components of the cell’s cytoskeleton and play a crucial role in cell division. By stabilizing microtubules, decinnamoyltaxagifine disrupts the normal process of cell division, which can lead to cell death. This mechanism is particularly relevant in cancer cells, which undergo rapid and uncontrolled division.
Vergleich Mit ähnlichen Verbindungen
Decinnamoyltaxagifine is part of the taxane family of diterpenes, which includes several other compounds with similar structures and biological activities . Some of the similar compounds include:
Paclitaxel (Taxol): Known for its use in cancer therapy, paclitaxel also stabilizes microtubules and inhibits cell division.
Docetaxel: Another taxane used in cancer treatment, docetaxel has a similar mechanism of action to paclitaxel.
Baccatin III: A precursor in the synthesis of paclitaxel, baccatin III shares structural similarities with decinnamoyltaxagifine.
Uniqueness: What sets decinnamoyltaxagifine apart from other taxanes is its specific structural features and its unique biological activity profile. While it shares the common mechanism of microtubule stabilization, its distinct structure may offer advantages in terms of selectivity and potency.
Eigenschaften
Molekularformel |
C28H38O12 |
|---|---|
Molekulargewicht |
566.6 g/mol |
IUPAC-Name |
[(1R,2R,3S,4R,5S,6S,8S,10R,11R,12R,15S)-3,4,11-triacetyloxy-2,8-dihydroxy-1,5,15-trimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-6-yl] acetate |
InChI |
InChI=1S/C28H38O12/c1-12-18(33)10-20(37-13(2)29)26(7)21(12)22(38-14(3)30)17-9-19(34)27(8)28(35,25(17,6)11-36-27)24(40-16(5)32)23(26)39-15(4)31/h17-18,20-24,33,35H,1,9-11H2,2-8H3/t17-,18-,20-,21-,22+,23-,24-,25-,26+,27+,28-/m0/s1 |
InChI-Schlüssel |
NFUTVRWRWMCUTE-ANSMBRFYSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1C[C@@H](C(=C)[C@@H]2[C@@]1([C@H]([C@@H]([C@@]3([C@]4(CO[C@@]3(C(=O)C[C@H]4[C@H]2OC(=O)C)C)C)O)OC(=O)C)OC(=O)C)C)O |
Kanonische SMILES |
CC(=O)OC1CC(C(=C)C2C1(C(C(C3(C4(COC3(C(=O)CC4C2OC(=O)C)C)C)O)OC(=O)C)OC(=O)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


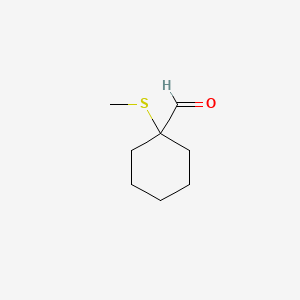
![2,4-Bis[8-hydroxy-1,1,7,7-tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-yl]squaraine](/img/structure/B13829547.png)
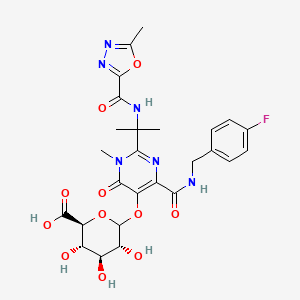
![Glu-Val-Asn-[(2R,4S,5S)-5-amino-4-hydroxy-2,7-dimethyloctanoyl]-Ala-Glu-Phe](/img/structure/B13829562.png)
![6,11-Dioxa-spiro[4.6]undec-8-ene](/img/structure/B13829567.png)
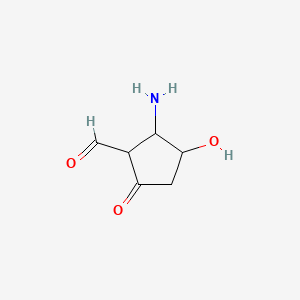
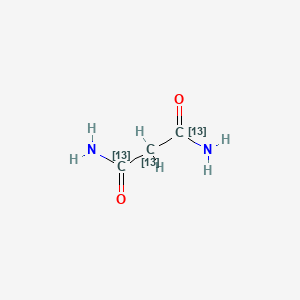
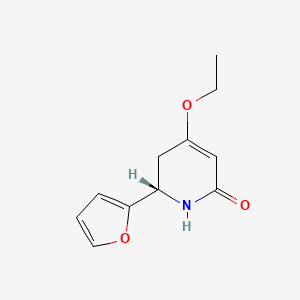
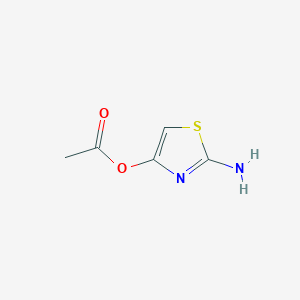
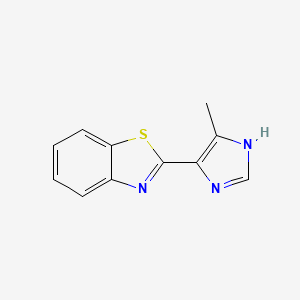
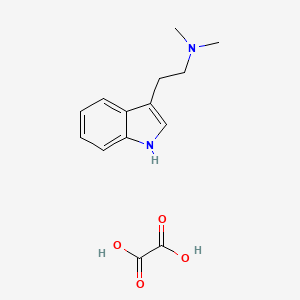

![2,2-[(1R,2R)-1,2-Cyclohexanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(1-piperidinylmethyl)phenol]](/img/structure/B13829641.png)
![1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethyloxidoamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, (2S-cis)-(9CI); 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, N-oxide, (2S-cis)-](/img/structure/B13829646.png)
